α-コノトキシン PnIA

説明

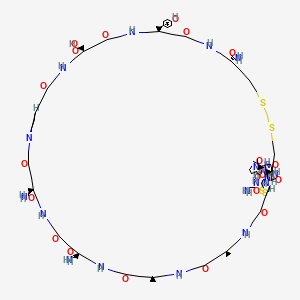

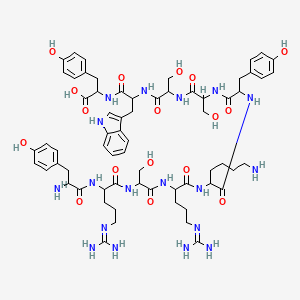

Alpha-conotoxin PnIA is a peptide neurotoxin isolated from the venom of the marine cone snail species, Conus pennaceus. This compound is part of the alpha-conotoxin family, which is known for its ability to selectively target and block nicotinic acetylcholine receptors (nAChRs) in the nervous system . Alpha-conotoxin PnIA specifically targets neuronal nAChRs, distinguishing it from other alpha-conotoxins that may target skeletal muscle subtypes .

科学的研究の応用

α-コノトキシン PnIA は、科学研究において幅広い応用範囲を持っています。

化学: ペプチド合成やフォールディングメカニズムを研究するためのモデル化合物として役立ちます。

生物学: 神経細胞におけるニコチン性アセチルコリン受容体の構造と機能を調査するために使用されます.

医学: this compound は、パーキンソン病や慢性疼痛などの神経疾患の治療における潜在的な治療用途が検討されています.

作用機序

α-コノトキシン PnIA は、神経系におけるニコチン性アセチルコリン受容体 (nAChR) に結合し、阻害することで作用を発揮します。 この結合は、神経伝達物質であるアセチルコリンの通常の作用を阻害し、シナプスにおける信号伝達を阻害します . This compound の分子標的は、nAChR の α3β2 サブタイプと α7 サブタイプです . ペプチドの構造は、明確な疎水性表面と極性表面が特徴であり、これらの受容体サブタイプとの特異的な相互作用を促進します .

6. 類似の化合物との比較

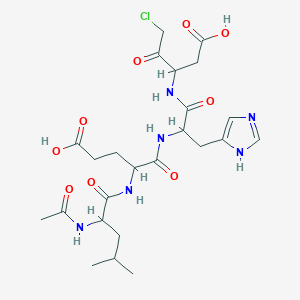

This compound は、骨格筋サブタイプではなく、神経系の nAChR を特異的に標的とすることで、α-コノトキシンの中でユニークな存在です。類似の化合物には以下のようなものがあります。

α-コノトキシン PnIB: Conus pennaceus由来の別のペプチドで、神経系の nAChR を標的としますが、サブタイプ選択性は異なります.

α-コノトキシン MII: Conus magusから単離されたこのペプチドは、α3β2 nAChR サブタイプを標的としますが、アミノ酸配列とジスルフィド架橋パターンが異なります.

α-コノトキシン ImI: Conus imperialis由来のこのペプチドは、α7 nAChR サブタイプを標的とし、この受容体を研究するための薬理学的ツールとして使用されます.

This compound のユニークな配列とジスルフィド架橋パターンは、特異的な受容体相互作用と生物学的活性を生み出し、神経科学研究における貴重なツールとなっています .

生化学分析

Biochemical Properties

Alpha-Conotoxin PnIA blocks mammalian alpha-3-beta-2/CHRNA3-CHRNB2 and alpha-7/CHRNA7 nAChRs . It interacts with a hydrophobic pocket between two acetylcholine receptor subunits . The 16-residue peptides PnIA and PnIB from Conus pennaceus incorporate the same disulfide framework as other alpha-conotoxins .

Cellular Effects

Alpha-Conotoxin PnIA exhibits low cytotoxicity but enhances the antitumor effect of certain inhibitors . For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .

Molecular Mechanism

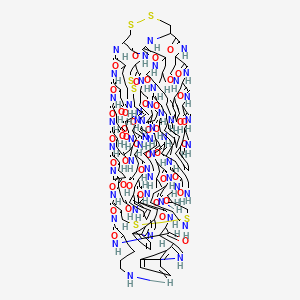

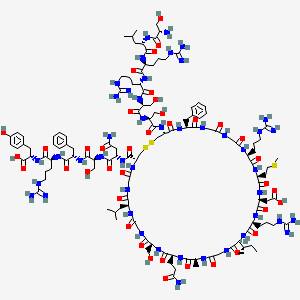

The crystal structure of synthetic Alpha-Conotoxin PnIA incorporates a beta turn followed by two alpha-helical turns . The conformation is stabilized by two disulfide bridges that form the interior of the molecule, with all other side chains oriented outwards . These features may be important for the specific interaction of Alpha-Conotoxin PnIA with neuronal nAChR .

Temporal Effects in Laboratory Settings

The effects of Alpha-Conotoxin PnIA vary over time. For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .

Dosage Effects in Animal Models

In vivo, baicalein, Alpha-Conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival . These effects are greatly enhanced by the combined application of Alpha-Conotoxin MII with indomethacin or Conotoxin PnIA with baicalein .

準備方法

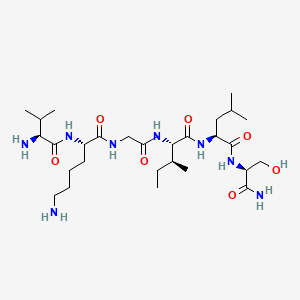

合成経路と反応条件: α-コノトキシン PnIA は、固相ペプチド合成 (SPPS) を使用して合成することができます。この方法は、固体樹脂に固定された成長するペプチド鎖に、保護されたアミノ酸を順次付加するものです。合成は通常、カップリング反応を促進するために、弱塩基性条件下で行われます。 ペプチドの構造的完全性にとって重要なジスルフィド架橋は、酸化的フォールディングによって形成されます .

工業生産方法: this compound の工業生産は、大規模な SPPS に続いて、高速液体クロマトグラフィー (HPLC) を用いた精製を行います。その後、ペプチドを酸化的フォールディングにかけ、正しいジスルフィド架橋形成を確保します。 最終製品は、質量分析や核磁気共鳴 (NMR) 分光法などの手法を用いて特性評価を行い、構造と純度を確認します .

化学反応の分析

反応の種類: α-コノトキシン PnIA は、主に酸化反応を起こしてジスルフィド架橋を形成します。 これらの反応は、ペプチドが生物学的に活性なコンフォメーションをとるために不可欠です .

一般的な試薬と条件: this compound の酸化的フォールディングは、通常、過酸化水素やヨウ素などの酸化剤を含む水性緩衝液中で行われます。 反応条件は、過剰酸化することなく、正しいジスルフィド架橋が形成されるように注意深く制御されます .

主要な生成物: これらの反応の主要な生成物は、ネイティブなジスルフィド架橋パターンを持つ、正しく折り畳まれた this compound です。 正しく折り畳まれていない異性体も形成される可能性がありますが、通常は精製過程で分離され、廃棄されます .

類似化合物との比較

Alpha-conotoxin PnIA is unique among alpha-conotoxins due to its specific targeting of neuronal nAChRs rather than skeletal muscle subtypes. Similar compounds include:

Alpha-conotoxin PnIB: Another peptide from Conus pennaceus, which also targets neuronal nAChRs but with different subtype selectivity.

Alpha-conotoxin MII: Isolated from Conus magus, this peptide targets the alpha3beta2 nAChR subtype but differs in its amino acid sequence and disulfide bridge pattern.

Alpha-conotoxin ImI: From Conus imperialis, this peptide targets the alpha7 nAChR subtype and is used as a pharmacological tool to study this receptor.

Alpha-conotoxin PnIA’s unique sequence and disulfide bridge pattern contribute to its specific receptor interactions and biological activity, making it a valuable tool in neuroscience research .

特性

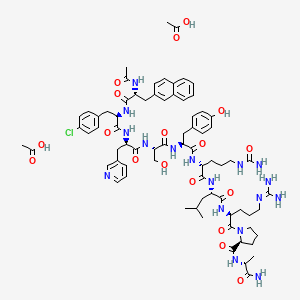

IUPAC Name |

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVGEYBNLLGGBG-MVPSLEAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H95N19O22S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705300-84-1 | |

| Record name | n/a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?

A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].

Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?

A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.

Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?

A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].

Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?

A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].

Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?

A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)